molecular formula C21H21IN2S2 B1205563 3,3'-Diethylthiacarbocyanine iodide CAS No. 905-97-5

3,3'-Diethylthiacarbocyanine iodide

Cat. No.: B1205563
CAS No.: 905-97-5
M. Wt: 492.4 g/mol
InChI Key: VZBILKJHDPEENF-UHFFFAOYSA-M
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Description

3,3’-Diethylthiacarbocyanine iodide is a cyanine dye known for its vibrant color and ability to act as a donor in electrochemical systems . This compound is widely used in various scientific applications due to its unique photophysical properties.

Biochemical Analysis

Biochemical Properties

3,3’-Diethylthiacarbocyanine iodide plays a significant role in biochemical reactions, particularly as a donor in electrochemical systems . It interacts with gold nanorods to enhance resonance Raman spectroscopy signals . Additionally, it can be coated on fused silica wafers for the development of solid-state dye-doped polymeric lasers

Cellular Effects

3,3’-Diethylthiacarbocyanine iodide has notable effects on various cell types and cellular processes. It is used as a fluorescent contrast agent in three-dimensional fluorescence lifetime tomography and rapid genetic screening . This compound influences cell function by acting as a potential-sensitive probe, useful for fluorometric analysis of transferable membrane pores and the effects of membrane potential on sodium cotransports in eel intestinal brush-border membrane vesicles .

Molecular Mechanism

The molecular mechanism of 3,3’-Diethylthiacarbocyanine iodide involves its role as a donor in electrochemical systems . It binds to specific biomolecules, enhancing resonance Raman spectroscopy signals when incorporated as a layer on gold nanorods . This binding interaction is crucial for its function in various photonic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diethylthiacarbocyanine iodide change over time. The compound is known for its stability and degradation properties, which are essential for its long-term effects on cellular function observed in both in vitro and in vivo studies . Its stability ensures consistent performance in various applications, including fluorescence lifetime tomography and genetic screening .

Dosage Effects in Animal Models

The effects of 3,3’-Diethylthiacarbocyanine iodide vary with different dosages in animal models. At optimal concentrations, it diffuses laterally within cellular plasma membranes, resulting in even staining of the entire cell . Exposure to high doses may cause developmental toxic effects, as observed in studies with similar materials .

Metabolic Pathways

3,3’-Diethylthiacarbocyanine iodide is involved in metabolic pathways related to its role as a cyanine dye and donor in electrochemical systems . It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for its function in various biochemical and photonic applications.

Transport and Distribution

Within cells and tissues, 3,3’-Diethylthiacarbocyanine iodide is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are essential for its function as a fluorescent contrast agent and potential-sensitive probe .

Subcellular Localization

The subcellular localization of 3,3’-Diethylthiacarbocyanine iodide is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is crucial for its activity and function in various cellular processes, including fluorescence lifetime tomography and genetic screening .

Chemical Reactions Analysis

Properties

CAS No.

905-97-5

Molecular Formula

C21H21IN2S2

Molecular Weight

492.4 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C21H21N2S2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

VZBILKJHDPEENF-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]

Pictograms

Irritant

Synonyms

3,3'-diethylthiacarbocyanine iodide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DTCI interact with DNA?

A1: DTCI exhibits different binding modes with DNA depending on its structure. While shorter chain cyanine dyes like Diethylthiacyanine iodide (DTI) intercalate into the DNA helix, longer chain dyes like DTDCI preferentially bind to the minor groove. [] This suggests that DTCI, with its intermediate chain length, might display a mixed binding mode. Further research is needed to elucidate the exact interaction mechanism.

Q2: What is the molecular formula and weight of DTCI?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of DTCI, they consistently refer to it as a thiacarbocyanine dye. Based on this information and general knowledge of cyanine structures, its molecular formula can be deduced as C21H21IN2S2 with a molecular weight of 480.43 g/mol.

Q3: How does the presence of detergents like Sodium Dodecyl Sulfate (SDS) affect DTCI?

A3: DTCI interacts with SDS both above and below its critical micelle concentration (CMC). Below the CMC, DTCI forms aggregates with SDS, while above the CMC, deaggregation of the dye occurs. [, ] This interaction significantly impacts DTCI's fluorescence properties.

Q4: How does DTCI behave in different solvent mixtures?

A5: DTCI's photophysical properties are sensitive to the solvent environment. Studies in binary mixtures of dimethyl sulfoxide (DMSO) and toluene reveal changes in its absorption and fluorescence spectra, indicating altered intermolecular interactions and solvation dynamics. []

Q5: Can DTCI be used in dye-sensitized solar cells (DSSCs)?

A6: While traditionally underutilized in DSSCs, DTCI and its derivatives possess promising optical properties for this application. Molecular engineering strategies involving the introduction of anchoring groups and chain length modifications can effectively tune their absorption spectra to enhance light harvesting in DSSCs. []

Q6: Does DTCI exhibit any catalytic activity?

A6: The provided abstracts do not discuss any catalytic properties of DTCI. Its primary application appears to be in spectroscopic studies due to its distinct photophysical behavior.

Q7: Can DTCI be used for sensing applications?

A8: Yes, DTCI shows potential for sensing applications. When assembled into J-aggregate nanotubes templated by lithocholic acid, DTCI demonstrates sensitivity towards dopamine, exhibiting a linear current response within a specific concentration range. []

Q8: Are there computational studies on DTCI?

A9: Yes, semi-empirical calculations have been employed to investigate the structural and electronic properties of DTCI and its derivatives. [] These studies provide insights into the impact of halogen substitution on molecular geometry and spectral characteristics.

Q9: What is known about the stability of DTCI?

A10: While specific stability data is not presented in the abstracts, some studies highlight the influence of environmental factors on DTCI's behavior. For example, DTCI's interaction with microcrystalline cellulose is affected by the hydration degree of the sample. [] Further investigations are necessary to assess its stability under various conditions.

Q10: Which analytical methods are employed to study DTCI?

A12: Various spectroscopic techniques are crucial for characterizing DTCI. These include UV-Vis absorption and fluorescence spectroscopy, circular dichroism (CD), and Raman spectroscopy. [, , , , ] Time-resolved fluorescence measurements offer insights into its excited-state dynamics. []

Q11: Is DTCI used in biological systems?

A13: DTCI's application extends to biological research, primarily as a fluorescent probe. For example, it helps study membrane potential changes in rat brain synaptosomes. [] Additionally, its interaction with bacterial species suggests potential applications in rapid bacterial identification assays. []

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